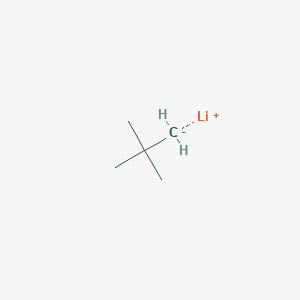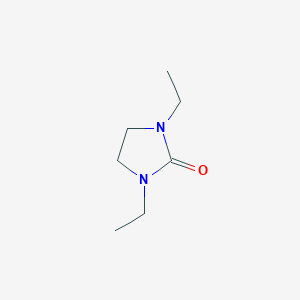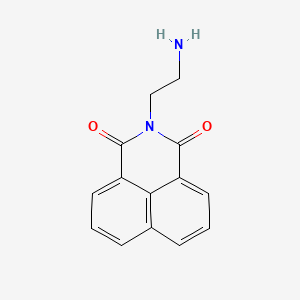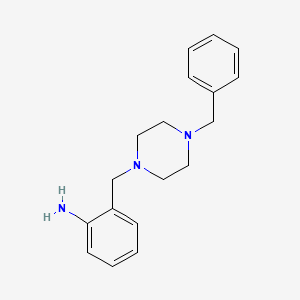
N-苯甲酰-4-羟基哌啶
概述
描述
N-benzoyl-4-hydroxypiperidine is a chemical compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom
科学研究应用
N-benzoyl-4-hydroxypiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
作用机制
Target of Action
It is known that piperidine derivatives, a class to which n-benzoyl-4-hydroxypiperidine belongs, are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of therapeutic effects
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways, leading to a wide range of therapeutic effects
Result of Action
Piperidine derivatives are known to have a wide range of therapeutic effects, suggesting that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
N-Benzoyl-4-hydroxypiperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable enzyme is N-benzoyl-4-hydroxyanthranilate 4-O-methyltransferase, which catalyzes the methylation of N-benzoyl-4-hydroxyanthranilate This interaction is crucial for the biosynthesis of certain phytoalexins in plants
Cellular Effects
N-Benzoyl-4-hydroxypiperidine influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, piperidine derivatives, including N-Benzoyl-4-hydroxypiperidine, have shown potential in modulating the activity of certain receptors and enzymes, thereby impacting cellular functions . These effects can lead to changes in cell proliferation, differentiation, and apoptosis, making this compound a valuable tool in cellular biology research.
Molecular Mechanism
The molecular mechanism of N-Benzoyl-4-hydroxypiperidine involves its interaction with specific biomolecules. It binds to certain enzymes and proteins, leading to either inhibition or activation of their functions. For example, the compound may inhibit the activity of enzymes involved in metabolic pathways, resulting in altered gene expression and cellular responses
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Benzoyl-4-hydroxypiperidine can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that N-Benzoyl-4-hydroxypiperidine remains stable under specific conditions, but its degradation products may have different biochemical activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function, highlighting the importance of temporal analysis in biochemical research.
Dosage Effects in Animal Models
The effects of N-Benzoyl-4-hydroxypiperidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of N-Benzoyl-4-hydroxypiperidine.
Metabolic Pathways
N-Benzoyl-4-hydroxypiperidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. For instance, the compound may undergo hydroxylation, methylation, or other chemical modifications, leading to the formation of active or inactive metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of N-Benzoyl-4-hydroxypiperidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is vital for elucidating the compound’s bioavailability and therapeutic potential.
Subcellular Localization
N-Benzoyl-4-hydroxypiperidine exhibits specific subcellular localization patterns. It may be directed to particular organelles or compartments within the cell, depending on its targeting signals and post-translational modifications . The subcellular localization of the compound can influence its activity and function, making it an important aspect of its biochemical analysis.
准备方法
Synthetic Routes and Reaction Conditions
N-benzoyl-4-hydroxypiperidine can be synthesized through several methods. One common approach involves the benzoylation of 4-hydroxypiperidine. This reaction typically uses benzoyl chloride as the benzoylating agent in the presence of a base such as pyridine or triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield N-benzoyl-4-hydroxypiperidine.
Industrial Production Methods
Industrial production of N-benzoyl-4-hydroxypiperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, enzymatic hydroxylation methods have been explored for the regioselective insertion of an oxygen atom into N-substituted piperidines .
化学反应分析
Types of Reactions
N-benzoyl-4-hydroxypiperidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzoyl group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
Oxidation: Produces N-benzoyl-4-piperidone.
Reduction: Yields N-benzyl-4-hydroxypiperidine.
Substitution: Forms various substituted piperidines depending on the nucleophile used.
相似化合物的比较
Similar Compounds
4-hydroxypiperidine: A precursor in the synthesis of N-benzoyl-4-hydroxypiperidine.
N-benzyl-4-hydroxypiperidine: A reduced form of N-benzoyl-4-hydroxypiperidine.
Piperidine: The parent compound of the piperidine family.
Uniqueness
N-benzoyl-4-hydroxypiperidine is unique due to its specific benzoyl and hydroxyl functional groups, which confer distinct chemical reactivity and potential biological activity compared to other piperidine derivatives .
属性
IUPAC Name |
(4-hydroxypiperidin-1-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-11-6-8-13(9-7-11)12(15)10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNPWISXEGFAHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432191 | |
| Record name | N-benzoyl-4-hydroxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80213-01-0 | |
| Record name | N-benzoyl-4-hydroxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![5-Chloro-1-aza-5-stannabicyclo[3.3.3]undecane](/img/structure/B1624602.png)


